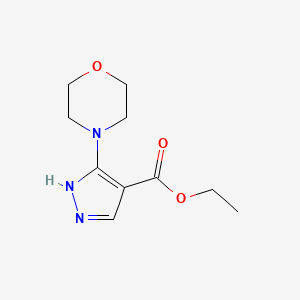
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate is a synthetic organic compound that belongs to the class of nitro-pyrrole derivatives This compound is characterized by the presence of a nitro group attached to a pyrrole ring, which is further connected to a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Amidation: The carboxyl group on the pyrrole ring is converted to an amide using reagents such as ammonia or an amine.
Esterification: The final step involves the esterification of the carboxamido group with methanol in the presence of an acid catalyst to form the butanoate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and optimize yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may affect cellular pathways such as signal transduction, gene expression, or metabolic processes, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate: Similar structure but with a methyl group on the pyrrole ring.
Methyl 4-nitro-1H-pyrrole-2-carboxylate: Lacks the butanoate ester group.
Uniqueness
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate is unique due to the presence of both the nitro group and the butanoate ester, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H13N3O5 |
|---|---|
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
methyl 4-[(4-nitro-1H-pyrrole-2-carbonyl)amino]butanoate |
InChI |
InChI=1S/C10H13N3O5/c1-18-9(14)3-2-4-11-10(15)8-5-7(6-12-8)13(16)17/h5-6,12H,2-4H2,1H3,(H,11,15) |
InChI-Schlüssel |
REYJNWJOSHKVIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCNC(=O)C1=CC(=CN1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



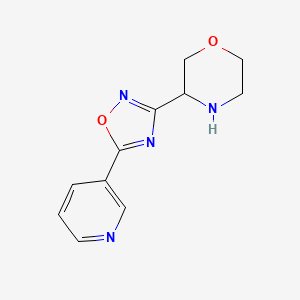
![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)
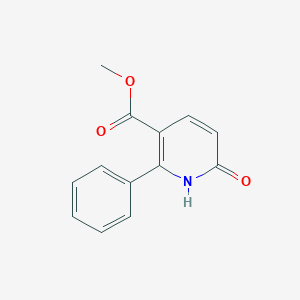
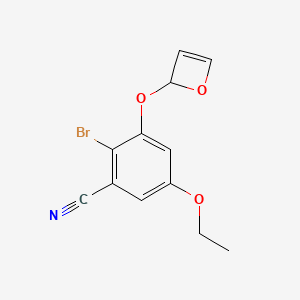
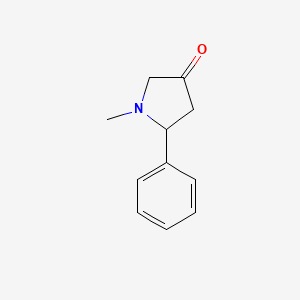

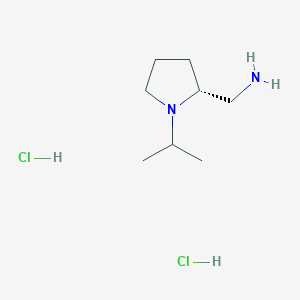
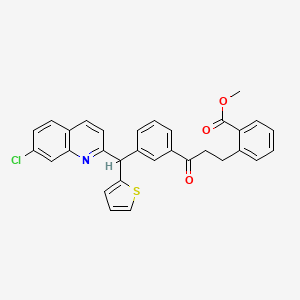
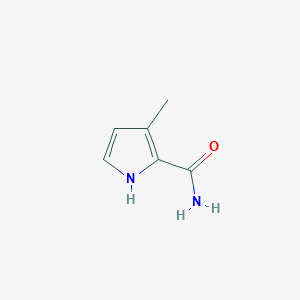


![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11777885.png)
